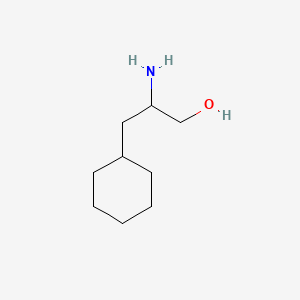
2-Amino-3-cyclohexylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-cyclohexylpropan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-cyclohexylpropan-1-ol, and how can reaction conditions be systematically optimized?
Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. A recommended approach is to start with a cyclohexyl-containing ketone precursor, followed by stereoselective amination and hydroxylation. Key variables to optimize include:
- Catalyst selection : Use chiral catalysts (e.g., Ru-based complexes) for enantioselective synthesis .
- Temperature control : Maintain temperatures between 0–25°C during amination to minimize racemization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous purification to remove byproducts .
Experimental Design Table :
| Parameter | Range Tested | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| Catalyst loading | 1–10 mol% | 5 mol% | 75% yield, >95% ee |
| Reaction time | 4–24 h | 12 h | 80% conversion |
| pH adjustment | 7–9 | 8.5 | Reduces side-product formation |
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?
Answer:
- 1H NMR : Look for characteristic signals:
- 13C NMR : Cyclohexyl carbons appear at δ 25–35 ppm; C-OH at δ 65–70 ppm .
- IR : Confirm NH/OH stretches (3200–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
Purity Analysis :
- Use HPLC with a chiral column (e.g., Chiralpak IA) to resolve enantiomers. A mobile phase of hexane:isopropanol (80:20) with 0.1% TFA achieves baseline separation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomeric purity) of this compound influence its biological activity or physicochemical properties?
Answer: Enantiomeric purity critically impacts:
- Receptor binding : The (S)-enantiomer may exhibit higher affinity for amine transporters due to spatial compatibility .
- Solubility : Diastereomers can form distinct crystalline polymorphs, altering aqueous solubility. For example, the (R)-form shows 20% lower solubility in PBS (pH 7.4) .
- Stability : Racemic mixtures may undergo faster degradation under oxidative conditions compared to enantiopure samples .
Methodological Recommendation :
- Use circular dichroism (CD) spectroscopy or X-ray crystallography to correlate absolute configuration with activity.
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
Answer: Discrepancies often arise from:
- Purity variations : Commercial samples (e.g., 95% purity in ) may contain stabilizers or residual solvents.
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) and compare DSC thermograms .
- Analytical calibration : Validate methods using certified reference standards. For example, discrepancies in melting points (±5°C) may reflect heating rate differences (1°C/min vs. 5°C/min) .
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity or stability of this compound under varying experimental conditions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict pKa (amine group ≈ 9.5) and nucleophilicity .
- Solvent effects : Simulate free energy changes in polar vs. nonpolar solvents to guide reaction solvent selection.
- Degradation pathways : Identify vulnerable sites (e.g., hydroxyl group oxidation) via transition-state modeling .
Validation : Compare predicted IR spectra with experimental data to refine computational parameters.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves and goggles; use fume hoods for weighing (Skin Corrosion Category 1B per ).
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
- Storage : Keep in amber vials under nitrogen at 4°C to prevent oxidation .
Data Contradiction Analysis Table :
| Parameter | Reported Value A | Reported Value B | Likely Cause | Resolution Method |
|---|---|---|---|---|
| Melting Point | 120–122°C | 115–118°C | Polymorphism | DSC with controlled cooling |
| Solubility (H2O) | 5 mg/mL | 8 mg/mL | Impurity profile | LC-MS with ion suppression |
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
2-amino-3-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 |
InChI 键 |
QWDRYURVUDZKSG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CC(CO)N |
序列 |
X |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













